“[(3,5-Dichlorophenyl)phenylmethyl]piperazine” is a chemical compound with the IUPAC name 1-[(3,5-dichlorophenyl)(phenyl)methyl]piperazine . It has a molecular weight of 321.25 .
The InChI code for “[(3,5-Dichlorophenyl)phenylmethyl]piperazine” is 1S/C17H18Cl2N2/c18-15-10-14(11-16(19)12-15)17(13-4-2-1-3-5-13)21-8-6-20-7-9-21/h1-5,10-12,17,20H,6-9H2 .
“[(3,5-Dichlorophenyl)phenylmethyl]piperazine” is a white to yellow solid . and should be stored at a temperature of 2-8°C .
The compound [(3,5-Dichlorophenyl)phenylmethyl]piperazine is a piperazine derivative characterized by the presence of dichlorophenyl and phenylmethyl groups. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly as an antihistamine and in the treatment of various disorders.
This compound belongs to the class of piperazine derivatives, which are cyclic organic compounds containing a piperazine ring. Piperazines are known for their diverse biological activities and are commonly found in pharmaceuticals.
The synthesis of [(3,5-Dichlorophenyl)phenylmethyl]piperazine typically involves several key steps:
The molecular structure of [(3,5-Dichlorophenyl)phenylmethyl]piperazine can be represented as follows:
The primary reactions involving [(3,5-Dichlorophenyl)phenylmethyl]piperazine include:
The mechanism by which [(3,5-Dichlorophenyl)phenylmethyl]piperazine exerts its biological effects is primarily through antagonism at histamine H1 receptors. This action prevents histamine from binding to its receptor sites, thereby alleviating allergic symptoms.
Research indicates that modifications to the piperazine structure can enhance binding affinity and selectivity towards specific receptor subtypes . The presence of lipophilic groups may also influence bioavailability and pharmacokinetic properties.
Relevant analytical techniques such as NMR spectroscopy and mass spectrometry are employed to confirm structural integrity and purity during synthesis .
[(3,5-Dichlorophenyl)phenylmethyl]piperazine has several notable applications:
The piperazine ring serves as a privileged scaffold in medicinal chemistry due to its conformational flexibility, balanced basicity (pKa ~9.5), and capacity for hydrogen bonding. In the [(3,5-dichlorophenyl)phenylmethyl]piperazine framework, the piperazine nitrogen atoms act as key interaction sites: the secondary nitrogen facilitates hydrogen bond donation to biological targets, while the tertiary nitrogen supports protonation under physiological conditions, enhancing solubility and membrane permeability [7]. Rational design optimizes this core through three strategic approaches:
Table 1: Strategic Roles of Piperazine in Molecular Design
Design Objective | Structural Feature | Biological Consequence |
---|---|---|
Target Flexibility | Unsubstituted piperazine nitrogens | Adaptable binding to divergent receptor conformations |
Enhanced Solubility | Protonatable nitrogen at physiological pH | Improved water solubility and oral bioavailability |
Conformational Restriction | Incorporation into polycyclic systems (e.g., diazabicycloheptanes) | Increased target selectivity and metabolic stability |
Multitarget Engagement | Functionalization with secondary pharmacophores | Synergistic activity against structurally related disease targets |
Synthesis of [(3,5-dichlorophenyl)phenylmethyl]piperazine derivatives employs convergent strategies featuring nucleophilic aromatic substitution (SNAr) and reductive amination as pivotal steps. A representative sequence involves:
Table 2: Key Synthetic Steps and Optimization Parameters
Step | Reagents/Conditions | Yield (%) | Critical Parameters |
---|---|---|---|
Benzhydrol formation | NaBH₄, EtOH, 0°C→RT, 2h | 85-93 | Temperature control to avoid over-reduction |
Bromination | PBr₃, DCM, reflux, 4h | 78-81 | Exclusion of moisture to prevent hydrolysis |
Piperazine alkylation | N-Boc-piperazine, K₂CO₃, KI, CH₃CN, 80°C, 12h | 75-92 | Stoichiometric excess (1.5 eq) of Boc-piperazine |
Boc deprotection | TFA:DCM (1:1), RT, 1h | 95-98 | Rapid workup to prevent salt formation |
Carbamate formation | 4-Nitrophenyl chloroformate, DIPEA, THF, 0°C→RT | 65-70 | Temperature control to suppress bis-carbamation |
For antimycobacterial hybrids, the piperazinyl nitrogen is acylated with 3-(trifluoromethyl)phenyl isocyanate to form urea linkages, enhancing target affinity through hydrogen bonding with ATP synthase residues [2]. Cyclization strategies construct embedded piperazinones via intramolecular lactamization, as demonstrated in the synthesis of ketopiperazine-containing antineoplastics [7].
The 3,5-dichlorophenyl motif significantly enhances bioactivity through three synergistic mechanisms:
Halogen positioning critically modulates efficacy:
Table 3: Impact of Halogen Pattern on Biological Activity
Substituent Pattern | Log P | M. tuberculosis H37Ra MIC (μM) | HepG2 Cytotoxicity IC₅₀ (μM) | Selectivity Index (IC₅₀/MIC) |
---|---|---|---|---|
4-Chloro | 4.12 | 13.41 | >50 | >3.7 |
3-Chloro | 4.15 | 8.25 | 41.2 | 5.0 |
3,5-Dichloro | 4.72 | <3.80 | 29.4 | >7.7 |
2,4-Dichloro | 4.68 | 45.3 | 18.6 | 0.4 |
Structural modifications of the piperazine ring and benzhydryl domain address key ADME challenges:
Hydroxypropyl Spacers: Insertion of –CH₂CH(OH)CH₂– between piperazine and aryl groups balances hydrophilicity and potency (MIC = 8.09 μM vs MM with log P = 4.2) [2].
Metabolic Stabilization:
Heteroaryl Replacement: Substituting phenyl with pyridyl (e.g., 4-pyridinyl) diminishes clearance from 32 mL/min/kg to 11 mL/min/kg by avoiding arene oxide formation [8].
Targeted Tissue Delivery:
Table 4: Pharmacokinetic Optimization Strategies and Outcomes
Derivatization Approach | Representative Compound | Aqueous Solubility (μg/mL) | Human Microsomal Stability (% remaining, 30 min) | Caco-2 Papp (×10⁻⁶ cm/s) |
---|---|---|---|---|
Parent scaffold | 4-[(3,5-Dichlorophenyl)(phenyl)methyl]piperazine | 8.5 | 12 | 15.2 |
N-Carboxamide (pyrid-4-yl) | 1-[(3,5-Dichlorophenyl)(phenyl)methyl]-4-(pyridine-4-carboxamide)piperazine | 43.7 | 38 | 11.8 |
Hydroxypropyl spacer | 1-[2-Hydroxypropyl-4-[(3,5-dichlorophenyl)(phenyl)methyl]piperazine | 25.9 | 67 | 8.3 |
N-Methyl quaternary salt | 1-[(3,5-Dichlorophenyl)(phenyl)methyl]-4-methylpiperazin-1-ium iodide | 231.0 | 89 | 1.2 |
Prodrug approaches include:
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2